1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound belonging to the class of pyrimido[5,4-e][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate aldehyde hydrazones. For instance, the aldehyde hydrazones of 6-(1-methylhydrazino)-3-phenyluracil can undergo nitrosative or nitrative cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylformamide (DMF) and acetic acid are employed under heating conditions.
Major Products
The major products formed from these reactions include various oxides, demethylated derivatives, and substituted analogs of the original compound.
Scientific Research Applications
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound exhibits strong inhibitory activities against gram-positive bacteria by interfering with their cellular processes. It also shows antifungal activity by disrupting the cell membrane integrity of fungal cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: A similar compound with a methyl group instead of a cycloheptyl group.
6-Phenyl analogs of toxoflavin: These compounds share a similar core structure but differ in their substituents.
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H21N5O2/c1-23-18(25)15-17(21-19(23)26)24(14-11-7-2-3-8-12-14)22-16(20-15)13-9-5-4-6-10-13/h4-6,9-10,14H,2-3,7-8,11-12H2,1H3 |
InChI Key |
PVQXMPADYYSKRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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